Curcumenol

Übersicht

Beschreibung

Curcumenol ist eine bioaktive Sesquiterpenoidverbindung, die im ätherischen Öl der Rhizome von Curcuma wenyujin, einem Mitglied der Familie der Zingiberaceae, vorkommt. Diese Verbindung wird in der traditionellen chinesischen Medizin für ihre vielfältigen therapeutischen Eigenschaften eingesetzt, darunter entzündungshemmende, krebshemmende und leberschützende Wirkungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Curcumenol kann aus den Rhizomen von Curcuma wenyujin mit verschiedenen Methoden extrahiert werden, darunter:

Druckflüssigkeits-Extraktion: Bei diesem Verfahren werden unter erhöhtem Druck flüssige Lösungsmittel bei erhöhten Temperaturen verwendet, um this compound effizient zu extrahieren.

Wasserdampfdestillation: Ein traditionelles Verfahren, bei dem Wasserdampf durch das Pflanzenmaterial geleitet wird, um die ätherischen Öle zu verdampfen, die dann kondensiert und aufgefangen werden.

Ultraschallbehandlung in Methanol oder Ethanol: Bei diesem Verfahren werden Ultraschallwellen eingesetzt, um den Extraktionsprozess zu verbessern, indem Zellwände aufgebrochen werden und die Verbindung in das Lösungsmittel freigesetzt wird.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst in der Regel die großtechnische Extraktion mit Verfahren wie Wasserdampfdestillation oder Druckflüssigkeits-Extraktion, gefolgt von Reinigungsprozessen wie Säulenchromatographie, um die Verbindung in reiner Form zu isolieren .

Analyse Chemischer Reaktionen

Curcumenol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Ketone oder Carbonsäuren führt.

Reduktion: Die Reduktion von this compound kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erfolgen, was zur Bildung reduzierter Sesquiterpenoide führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.

Reduktion: Wasserstoffgas, Palladiumkatalysator, milde Temperaturen.

Substitution: Nukleophile wie Hydroxyl- oder Methoxygruppen, geeignete Lösungsmittel.

Hauptprodukte, die gebildet werden:

Oxidation: Ketone, Carbonsäuren.

Reduktion: Reduzierte Sesquiterpenoide.

Substitution: Hydroxylierte oder methoxylierte Derivate.

4. Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Ausgangsmaterial für die Synthese verschiedener bioaktiver Verbindungen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich Apoptose und Zellproliferation.

Medizin: Untersucht auf sein therapeutisches Potenzial bei der Behandlung von Krebs, Lebererkrankungen und entzündlichen Erkrankungen.

Industrie: Wird aufgrund seiner bioaktiven Eigenschaften in der Formulierung von Naturprodukten für die Gesundheit und Kosmetika eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere molekulare Ziele und Wege:

Krebshemmend: Hemmt die Proliferation von Krebszellen, indem es Apoptose und Zellzyklusarrest induziert.

Entzündungshemmend: Reduziert Entzündungen, indem es die Produktion von proinflammatorischen Zytokinen und Enzymen wie Cyclooxygenase-2 (COX-2) hemmt.

Leberschutzend: Schützt Leberzellen vor Schäden, indem es die antioxidative Abwehr verbessert und oxidativen Stress reduziert.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Curcumenol has been extensively studied for its anti-inflammatory effects. Research indicates that it mitigates inflammation through the inhibition of the TNFα/NF-κB signaling pathway, which is crucial in inflammatory responses. A study using a lumbar instability mouse model demonstrated that this compound administration reduced inflammation and prevented intervertebral disc degeneration by decreasing the expression of matrix metalloproteinases (MMPs) associated with inflammation .

Case Study: Intervertebral Disc Degeneration

- Model : Lumbar instability mouse model

- Outcome : Reduced height loss and osteophyte formation in discs

- Mechanism : Inhibition of TNFα/NF-κB pathway .

Antioxidant Activity

This compound exhibits significant antioxidant properties, which contribute to its therapeutic potential in various diseases. It has been shown to scavenge free radicals and enhance cellular antioxidant defenses, making it a candidate for treating oxidative stress-related conditions such as neurodegenerative diseases .

Research Insights

- This compound enhances the activity of antioxidant enzymes.

- It protects neuronal cells from oxidative damage, indicating potential applications in Alzheimer's disease and other neurodegenerative disorders .

Anti-cancer Effects

Emerging studies suggest that this compound possesses anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Research has highlighted its efficacy against various cancer types, including breast and colon cancers .

Case Study: Cancer Cell Lines

- Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29)

- Findings : this compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in models of Alzheimer's disease. It may inhibit neuroinflammation and promote neuronal survival, suggesting a role in cognitive health maintenance .

Mechanism of Action

- Reduces levels of pro-inflammatory cytokines.

- Enhances synaptic plasticity and memory functions in animal models .

Anti-diabetic Properties

Recent studies have revealed this compound's potential in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. Its effects on lipid metabolism also suggest a role in combating hyperlipidemia associated with diabetes .

Clinical Implications

- This compound may aid in managing Type II diabetes through metabolic regulation.

- Animal studies indicate significant reductions in fasting blood glucose and triglyceride levels following treatment with this compound .

Osteoporosis Management

This compound is being explored for its potential to ameliorate osteoporosis. Research indicates that it promotes bone health by enhancing osteoblast activity and inhibiting osteoclast formation, which could be beneficial for post-menopausal women and individuals with osteoporosis .

Summary Table of this compound Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of TNFα/NF-κB pathway | Reduced inflammation in animal models |

| Antioxidant | Scavenging free radicals | Enhanced cellular defenses |

| Anti-cancer | Induction of apoptosis | Inhibited proliferation in cancer cells |

| Neuroprotective | Reduction of neuroinflammation | Improved cognitive functions |

| Anti-diabetic | Improved insulin sensitivity | Significant reduction in blood glucose |

| Osteoporosis | Promotion of osteoblast activity | Enhanced bone density |

Wirkmechanismus

Curcumenol exerts its effects through multiple molecular targets and pathways:

Anti-Cancer: Inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Anti-Inflammatory: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).

Hepatoprotective: Protects liver cells from damage by enhancing antioxidant defenses and reducing oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Curcumenol wird mit anderen Sesquiterpenoiden wie Curcumol, Curdione und Germacrone verglichen:

Curcumol: Ähnliche krebshemmende und leberschützende Eigenschaften, unterscheidet sich jedoch in seiner chemischen Struktur und seinen spezifischen molekularen Zielen.

Curdione: Bekannt für seine entzündungshemmenden und krebshemmenden Wirkungen, hat aber einen anderen Wirkmechanismus.

Germacrone: Zeigt entzündungshemmende und antitumorale Wirkungen, seine Bioverfügbarkeit und Pharmakokinetik unterscheiden sich jedoch von this compound

This compound zeichnet sich durch seine einzigartige Kombination von Bioaktivitäten und sein Potenzial für therapeutische Anwendungen bei verschiedenen Krankheiten aus.

Biologische Aktivität

Curcumenol, a sesquiterpene compound primarily derived from various species of the Curcuma genus, particularly Curcuma wenyujin and Curcuma aeruginosa, has garnered significant attention for its diverse biological activities. This article synthesizes current research findings regarding the pharmacological properties of this compound, focusing on its anti-inflammatory, antibacterial, antioxidant, anti-cancer, and anti-diabetic effects.

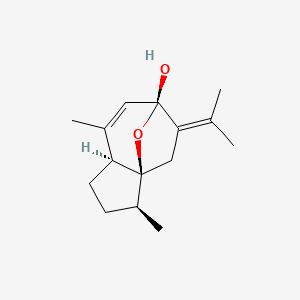

Chemical Structure and Properties

This compound is classified as a guaiane-type sesquiterpene. Its structure contributes to its biological activity, which includes interactions with various cellular pathways. The compound has been isolated using advanced chromatographic techniques, including vacuum liquid chromatography and preparative thin-layer chromatography (TLC) .

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound mitigated inflammation in chondrocytes by inhibiting the NF-κB and MAPK signaling pathways. This was evidenced by reduced expression levels of matrix metalloproteinase 3 (MMP3) in both in vitro (ATDC5 chondrocytes) and in vivo (DMM-induced osteoarthritis mouse model) settings .

| Study | Model | Findings |

|---|---|---|

| In vitro & In vivo | Inhibition of NF-κB and MAPK pathways; reduced MMP3 expression; amelioration of OA symptoms. |

2. Antibacterial Activity

Research indicates that this compound possesses antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli and Salmonella typhi. In a study involving methanol extracts from Curcuma aeruginosa, this compound demonstrated moderate antibacterial activity with inhibition zones of 8 mm against S. typhi and 4 mm against E. coli at a concentration of 50 ppm .

| Bacteria | Inhibition Zone (mm) | Concentration (ppm) |

|---|---|---|

| Salmonella typhi | 8 | 50 |

| Escherichia coli | 4 | 50 |

3. Antioxidant Activity

This compound's antioxidant properties have been highlighted in various studies, which suggest that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage associated with chronic diseases.

4. Anti-Cancer Properties

Recent studies have shown that this compound induces ferroptosis in lung cancer cells through the lncRNA H19/miR-19b-3p/FTH1 axis, leading to cell death and suppression of proliferation . This mechanism positions this compound as a potential candidate for cancer therapy.

5. Anti-Diabetic Effects

Preliminary investigations into the anti-diabetic effects of this compound suggest its potential to improve insulin sensitivity and reduce blood glucose levels. However, more extensive clinical studies are required to establish these effects definitively.

Case Studies

- Osteoarthritis Management : A study involving a DMM-induced osteoarthritis mouse model demonstrated that this compound significantly reduced inflammation and cartilage degradation, suggesting its potential use in managing osteoarthritis .

- Antibacterial Efficacy : In a clinical context, this compound's antibacterial properties were evaluated against common pathogens, showing promising results that could support its use in treating infections caused by resistant bacterial strains .

Eigenschaften

IUPAC Name |

2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFMXVMWEWLJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Curcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19431-84-6 | |

| Record name | Curcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

118.5 - 119.5 °C | |

| Record name | Curcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.